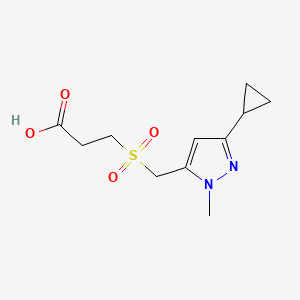
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C14H13NO3 It is a derivative of pyridine and contains multiple functional groups, including a hydroxymethyl group and a carboxylic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the esterification of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid using methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of alternative catalysts and solvents can be explored to improve the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: 5-(3-Carboxyphenyl)pyridine-2-carboxylic acid methyl ester.
Reduction: 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of dyes, rubber additives, and surfactants.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-pyridinecarboxylic acid methyl ester
- 5-(3-Methoxyphenyl)pyridine-2-carboxylic acid methyl ester
- 5-(3-Aminomethylphenyl)pyridine-2-carboxylic acid methyl ester
Uniqueness
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and modification, making the compound versatile for various applications.
Properties
CAS No. |
927435-98-1 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 5-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)13-6-5-12(8-15-13)11-4-2-3-10(7-11)9-16/h2-8,16H,9H2,1H3 |
InChI Key |
VQVDZRQVBSINLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)








![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)


